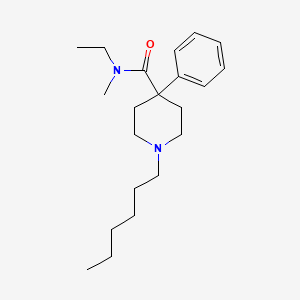
Sameridine
描述
萨美利丁是一种与阿片类镇痛药哌替啶(美沙酮)相关的 4-苯基哌啶衍生物。 它具有不寻常的药理学特性,既是局部麻醉剂,又是 μ-阿片受体部分激动剂 。 萨美利丁目前正在开发用于外科麻醉,主要通过鞘内输注给药 .
准备方法
合成路线和反应条件: 萨美利丁的合成涉及在印迹分子存在下功能性单体的聚合,然后去除印迹分子,留下对原始印迹物质具有亲和力的“记忆”位点 .
工业生产方法: 萨美利丁的工业生产通常涉及使用分子印迹聚合物的固相萃取。 该方法允许从更大的样品体积中预浓缩萨美利丁,提高色谱分析的灵敏度和特异性 .
化学反应分析
反应类型: 萨美利丁会经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一种原子或原子团取代一个原子或原子团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和三氧化铬。
还原: 常用试剂包括氢化锂铝和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能生成羧酸,而还原可能生成醇。
科学研究应用
萨美利丁具有广泛的科学研究应用,包括:
作用机制
萨美利丁通过双重作用机制发挥作用:
局部麻醉剂: 阻断神经细胞中的钠通道,阻止疼痛信号的传递。
μ-阿片受体部分激动剂: 与中枢神经系统的 μ-阿片受体结合,产生镇痛作用,而不会出现明显的呼吸抑制.
类似化合物:
哌替啶(美沙酮): 一种具有类似化学结构但药理学特性不同的阿片类镇痛药。
利多卡因: 一种具有类似局部麻醉特性的局部麻醉剂,但没有阿片类活性。
吗啡: 一种 μ-阿片受体激动剂,具有更强的镇痛作用,但呼吸抑制的风险更高。
萨美利丁的独特性: 萨美利丁独特的局部麻醉剂和 μ-阿片受体部分激动剂特性的结合使其成为外科麻醉的有希望的候选药物。 与吗啡等传统阿片类药物相比,其呼吸抑制减少为其提供了潜在的安全性优势 .
相似化合物的比较
Pethidine (Meperidine): An opioid analgesic with similar chemical structure but different pharmacological profile.
Lidocaine: A local anesthetic with similar local anesthetic properties but no opioid activity.
Morphine: A μ-opioid agonist with stronger analgesic effects but higher risk of respiratory depression.
Uniqueness of Sameridine: this compound’s unique combination of local anesthetic and μ-opioid partial agonist properties makes it a promising candidate for surgical anesthesia. Its reduced respiratory depression compared to traditional opioids like morphine offers potential safety advantages .
属性
IUPAC Name |
N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c1-4-6-7-11-16-23-17-14-21(15-18-23,20(24)22(3)5-2)19-12-9-8-10-13-19/h8-10,12-13H,4-7,11,14-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUGCGYWNSRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)N(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162367 | |
| Record name | Sameridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143257-97-0 | |
| Record name | Sameridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143257-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sameridine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sameridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAMERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQP2Y50Y6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)

